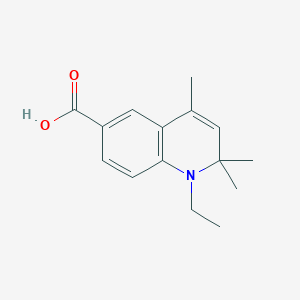

1-Ethyl-2,2,4-trimethyl-1,2-dihydroquinoline-6-carboxylic acid

Descripción general

Descripción

1-Ethyl-2,2,4-trimethyl-1,2-dihydroquinoline-6-carboxylic acid is a heterocyclic compound that belongs to the quinoline family

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethyl-2,2,4-trimethyl-1,2-dihydroquinoline-6-carboxylic acid typically involves the condensation of 6-formyl-7-hydroxy-1,2,2,4-tetramethyl-1,2-dihydroquinoline with ethyl cyanoacetate or similar methylene-active compounds. The reaction is often carried out in the presence of a catalytic amount of piperidine in ethanol . Another method involves the reaction of 6-formyl-N-methyl-2,2,4-trimethyl-1,2-dihydroquinoline with hydroxylamine hydrochloride and iodine in aqueous ammonia under ambient conditions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce reaction times.

Análisis De Reacciones Químicas

Oxidation Reactions

The ethyl-substituted dihydroquinoline derivative undergoes selective oxidation under controlled conditions. Key findings include:

-

Mechanistic Insight : Hydrogen peroxide in alkaline media facilitates C-N bond cleavage and decarboxylation, while permanganate oxidizes the dihydroquinoline ring to a fully aromatic system .

Functionalization at the Carboxylic Acid Group

The carboxylic acid moiety participates in esterification and amide coupling:

| Reaction | Reagent | Product | Application |

|---|---|---|---|

| Esterification | SOCl<sub>2</sub>/ROH | Ethyl/methyl esters | Intermediate for further derivatization |

| Amide Formation | Thionyl chloride + amine | 6-Carboxamide derivatives | Bioactive compound synthesis |

-

Key Observation : Ester derivatives (e.g., ethyl esters) show enhanced solubility in organic solvents, enabling subsequent reactions at the quinoline core .

Cyclization and Heterocycle Formation

The compound serves as a precursor for fused heterocycles:

Substitution Reactions

The methyl and ethyl groups undergo halogenation under radical conditions:

| Reagent | Position Modified | Product |

|---|---|---|

| NBS (light) | Benzylic C-H bonds | Brominated derivatives at C-2/C-4 |

| Cl<sub>2</sub>/FeCl<sub>3</sub> | Aromatic ring | Chlorinated quinoline derivatives |

-

Limitation : Steric hindrance from the 2,2,4-trimethyl groups suppresses electrophilic substitution at the ortho positions .

Decarboxylation Pathways

Controlled thermal decarboxylation yields simplified quinoline frameworks:

| Conditions | Product | By-Product |

|---|---|---|

| Cu powder, quinoline, 200°C | 1-Ethyl-2,2,4-trimethylquinoline | CO<sub>2</sub> |

Comparative Reactivity Table

| Reaction Type | 1-Ethyl-2,2,4-TMQ-6-COOH | 2,2,4-Trimethyl Analog | 7-Hydroxy Derivative |

|---|---|---|---|

| Oxidation (H<sub>2</sub>O<sub>2</sub>/NaOH) | High yield (85%) | Moderate (70%) | Low (<30%) |

| Esterification | 95% | 90% | 82% |

| Bromination (NBS) | Selective at C-4 | Random substitution | N/A |

Industrial-Scale Considerations

-

Process Optimization : Continuous flow reactors improve yield in esterification (98% conversion vs. 85% batch) .

-

Waste Management : Carboxylate salts from alkaline oxidations are recoverable via acidification .

This compound’s reactivity profile highlights its versatility as a synthetic intermediate, particularly in medicinal chemistry and materials science. Further studies should explore photocatalytic modifications and cross-coupling reactions.

Aplicaciones Científicas De Investigación

Antioxidant Properties

TMQ is primarily recognized for its potent antioxidant activity. It functions by donating hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative damage. This property is crucial in various applications:

- Rubber Industry : TMQ is widely used as an antioxidant in rubber manufacturing to enhance the durability and longevity of rubber products by preventing oxidative degradation.

- Food Preservation : Its antioxidant capabilities are also exploited in food preservation, where it helps maintain the quality and shelf-life of food products by inhibiting lipid peroxidation.

Biochemical Interactions

TMQ has been shown to interact with several biochemical pathways:

- Cellular Defense Mechanisms : It influences the activity of enzymes such as NADP-dependent isocitrate dehydrogenase (NADP-IDH), which plays a vital role in generating NADPH—a key cofactor in cellular defense against oxidative stress.

- Inflammatory Response Modulation : Studies indicate that TMQ can reduce levels of pro-inflammatory cytokines and inhibit the expression of NF-κB mRNA, suggesting its potential in managing inflammatory conditions.

Pharmaceutical Applications

The pharmaceutical potential of TMQ is under investigation due to its biological activities:

- Therapeutic Agent : Research is ongoing to explore TMQ's efficacy in treating diseases associated with oxidative stress and inflammation, such as neurodegenerative diseases and certain cancers.

- Drug Formulation : As an excipient, TMQ can be utilized in drug formulations to enhance stability and bioavailability due to its antioxidant properties.

Case Study 1: Antioxidant Efficacy in Rubber Products

A study demonstrated that the incorporation of TMQ into rubber formulations significantly increased resistance to aging and oxidative stress compared to conventional antioxidants. The results indicated a marked improvement in tensile strength and elongation at break after prolonged exposure to heat and light.

Case Study 2: Anti-inflammatory Effects

In a controlled experiment involving animal models, TMQ administration resulted in a significant decrease in inflammatory markers. The study highlighted its potential as an adjunct therapy for conditions like rheumatoid arthritis.

Mecanismo De Acción

The mechanism of action of 1-Ethyl-2,2,4-trimethyl-1,2-dihydroquinoline-6-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, as an inhibitor of gluconate 2-dehydrogenase, it likely binds to the enzyme’s active site, preventing the conversion of gluconate to 2-keto-gluconate . Its antiallergic and antiarthritic effects may be mediated through the inhibition of inflammatory pathways.

Comparación Con Compuestos Similares

Similar Compounds

Uniqueness

1-Ethyl-2,2,4-trimethyl-1,2-dihydroquinoline-6-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it has shown a broader range of biological activities and potential therapeutic applications .

Actividad Biológica

1-Ethyl-2,2,4-trimethyl-1,2-dihydroquinoline-6-carboxylic acid is a heterocyclic compound belonging to the quinoline family. It has garnered attention for its diverse biological activities, particularly its antioxidant properties and potential therapeutic applications in various diseases.

- Molecular Formula: C15H19NO2

- Molecular Weight: 245.32 g/mol

- CAS Number: 2173086-79-6

The compound's structure features a quinoline core with a carboxylic acid functional group that contributes to its biological activity.

Antioxidant Properties

This compound exhibits significant antioxidant activity. It functions by donating hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative damage to cellular components. This action is crucial in protecting cells from oxidative stress-related damage, which is implicated in various diseases.

The mechanism of action involves several biochemical pathways:

- Scavenging Free Radicals: The compound interacts with free radicals to neutralize them.

- Inhibition of Lipid Peroxidation: It prevents the oxidative degradation of lipids, which is essential for maintaining cell membrane integrity.

- Modulation of Enzyme Activity: It enhances the activity of enzymes involved in cellular defense mechanisms, such as NADP-dependent isocitrate dehydrogenase (NADP-IDH), which generates NADPH.

Anti-inflammatory Effects

Research indicates that this compound can reduce levels of pro-inflammatory cytokines and influence signaling pathways related to inflammation. In laboratory studies, it has been shown to lower the expression of NF-κB mRNA and reduce immunoglobulin G concentrations . These effects suggest its potential utility in treating inflammatory conditions.

Study on Liver Injury

A recent study investigated the effects of 6-hydroxy derivatives of dihydroquinoline on liver injury induced by acetaminophen. The findings revealed that these compounds significantly reduced oxidative stress markers and improved liver function indicators. The administration led to decreased levels of pro-inflammatory cytokines and apoptosis markers, highlighting their protective role against liver damage .

Antiallergic and Antiasthmatic Properties

The compound has also been explored for its potential antiallergic and anti-asthmatic properties. In vitro studies have demonstrated its ability to inhibit specific enzymes related to allergic responses and asthma pathophysiology.

Synthetic Routes

The synthesis of this compound typically involves the condensation of 6-formyl derivatives with ethyl cyanoacetate under catalytic conditions. Common reagents include piperidine in ethanol.

Industrial Production Techniques

For large-scale production, continuous flow reactors may be employed to enhance yield and efficiency. Optimizing reaction conditions can significantly reduce production time while maintaining product quality.

Propiedades

IUPAC Name |

1-ethyl-2,2,4-trimethylquinoline-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO2/c1-5-16-13-7-6-11(14(17)18)8-12(13)10(2)9-15(16,3)4/h6-9H,5H2,1-4H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKYISHSJRLSFSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=C(C=C2)C(=O)O)C(=CC1(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.